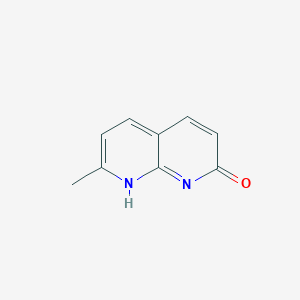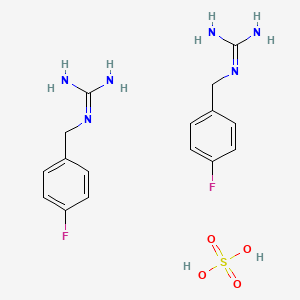
1-(4-Fluorobenzyl)Guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorobenzyl)Guanidine is an organic compound with the molecular formula C8H10FN3 It is a derivative of guanidine, featuring a fluorobenzyl group attached to the guanidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzyl)Guanidine can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzylamine with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of thiourea derivatives as guanidylating agents, which react with 4-fluorobenzylamine in the presence of coupling reagents or metal catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorobenzyl)Guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imine derivatives.
Reduction: Reduction reactions can convert the guanidine group to amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imine derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Fluorobenzyl)Guanidine has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorobenzyl)Guanidine involves its interaction with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. This interaction can lead to inhibition or activation of specific biochemical pathways .
Comparación Con Compuestos Similares
- N-Benzylguanidine hydrochloride
- N-Methyl-N-(2-pyridinylmethyl)guanidine
- N-(1-Benzyl-4-piperidinyl)guanidine hydrochloride
- Iobenguane sulfate
- Methylguanidine hydrochloride
Uniqueness: 1-(4-Fluorobenzyl)Guanidine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable molecule for research and development .
Propiedades
IUPAC Name |
2-[(4-fluorophenyl)methyl]guanidine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H10FN3.H2O4S/c2*9-7-3-1-6(2-4-7)5-12-8(10)11;1-5(2,3)4/h2*1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAFPSWJZMASDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN=C(N)N)F.C1=CC(=CC=C1CN=C(N)N)F.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
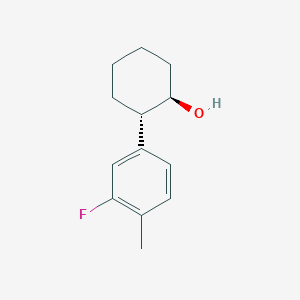
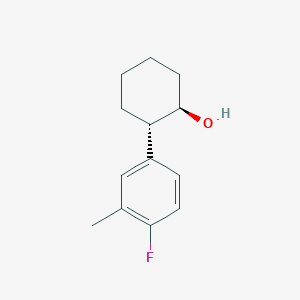

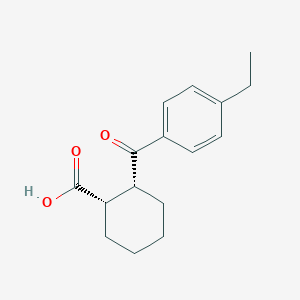
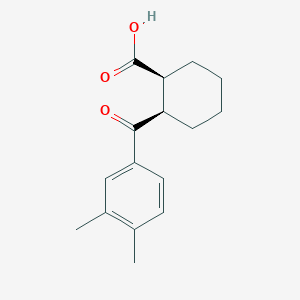
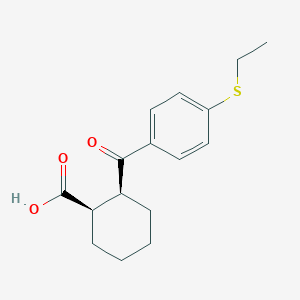
![(1R,4S)-2-Ethyl-2,6-diazabicyclo[2.2.1]heptane;2,2,2-trifluoroacetic acid](/img/structure/B7984167.png)
![(1S,4S)-2-Cyclopropylmethyl-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoroacetic acid](/img/structure/B7984175.png)
![(1R,4R)-2-[[4-(trifluoromethyl)phenyl]methyl]-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B7984185.png)

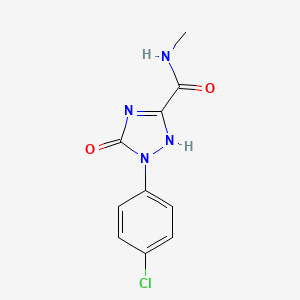
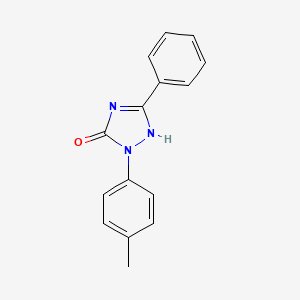
![(3R,4S)-rel-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4'-fluoro-[1,1'-biphenyl]-4-yl)piperidine hydrochloride](/img/structure/B7984216.png)
